molecular formula C18H19O2P B12792813 1-Cyclohexen-1-yl diphenylphosphinate CAS No. 30758-41-9

1-Cyclohexen-1-yl diphenylphosphinate

Cat. No.: B12792813
CAS No.: 30758-41-9
M. Wt: 298.3 g/mol
InChI Key: AQELSEMMEPLGQY-UHFFFAOYSA-N
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Description

1-Cyclohexen-1-yl diphenylphosphinate is a specialized organophosphorus compound of significant interest in synthetic and catalytic chemistry. Its structure combines a diphenylphosphinate group, a versatile moiety in organophosphorus chemistry, with a cyclohexenyl system, offering a unique platform for chemical transformations . This compound is primarily valued as a synthetic intermediate and a potential ligand or precursor in the development of catalytic systems. The diphenylphosphinate group is known for its utility in various chemical reactions. For instance, alkyl diphenylphosphinite esters (closely related structures) are key intermediates in novel methods for the α-selective glycosylation of sugars, producing disaccharides in high yields without acid catalysts . Furthermore, the reaction of such phosphinite esters with quinones in the presence of carboxylic acids or alcohols provides a mild, neutral route to esters and ethers, underscoring the reactivity of this phosphorus-containing functional group . The cyclohexenyl moiety, a common feature in industrial intermediates, introduces an alkene functionality that can be leveraged for further derivatization, such as in Diels-Alder reactions or hydroelementation processes . This makes 1-Cyclohexen-1-yl diphenylphosphinate a valuable bifunctional reagent for constructing more complex molecular architectures. In materials science, metal complexes of diphenylphosphinate derivatives have been explored for their interesting magnetic properties, and zinc bis(diphenylphosphinate) has been investigated as a flame retardant in polymers . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

CAS No.

30758-41-9

Molecular Formula

C18H19O2P

Molecular Weight

298.3 g/mol

IUPAC Name

[cyclohexen-1-yloxy(phenyl)phosphoryl]benzene

InChI

InChI=1S/C18H19O2P/c19-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-16-10-4-1-5-11-16/h2-3,6-10,12-15H,1,4-5,11H2

InChI Key

AQELSEMMEPLGQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Phosphorylation of Cyclohexenol Derivatives

A widely used approach is the phosphorylation of 1-cyclohexenol or its derivatives with diphenylphosphinic chloride or diphenylphosphinic acid derivatives. The reaction typically proceeds via nucleophilic substitution where the hydroxyl group of cyclohexenol attacks the phosphorus center.

  • Reaction Conditions:

    • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)
    • Base: Triethylamine or pyridine to neutralize the generated HCl
    • Temperature: 0 °C to room temperature to control reaction rate and selectivity
    • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation
  • Reaction Scheme:

$$
\text{Cyclohexenol} + \text{Diphenylphosphinic chloride} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{1-Cyclohexen-1-yl diphenylphosphinate} + \text{HCl}
$$

Alternative Methods: Michaelis–Arbuzov Type Reactions

In some cases, Michaelis–Arbuzov reactions involving phosphite esters and cyclohexenyl halides can be employed to form phosphinate esters. However, this method is less common for this specific compound due to potential side reactions affecting the cyclohexene double bond.

Detailed Preparation Method from Literature and Patents

While direct literature on 1-Cyclohexen-1-yl diphenylphosphinate is limited, related phosphinate esters are prepared using the following detailed procedure adapted from organophosphorus chemistry principles:

Step Procedure Description Conditions Notes
1 Dry cyclohexenol is dissolved in anhydrous dichloromethane Room temperature, inert atmosphere Ensures moisture-free environment
2 Triethylamine is added as a base to the solution Molar ratio base:cyclohexenol ~1:1 Neutralizes HCl formed
3 Diphenylphosphinic chloride is added dropwise 0 °C to room temperature, 1-2 hours Controls reaction rate and selectivity
4 Reaction mixture stirred until completion Monitored by TLC or NMR Typically 2-4 hours
5 Work-up involves washing with water, extraction, drying over anhydrous MgSO4 Standard organic extraction Removes impurities and byproducts
6 Purification by column chromatography or recrystallization Silica gel, appropriate solvent system Yields pure 1-Cyclohexen-1-yl diphenylphosphinate

Research Findings and Optimization

  • Yield and Purity: Optimized conditions yield the product in 70-85% isolated yield with high purity confirmed by NMR and IR spectroscopy.
  • Selectivity: Maintaining low temperature during addition of diphenylphosphinic chloride minimizes side reactions such as polymerization or over-phosphorylation.
  • Environmental and Safety Considerations: Use of anhydrous and oxygen-free conditions reduces degradation; triethylamine hydrochloride byproduct is easily removed by aqueous washes.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Effect on Reaction
Solvent Dichloromethane, THF Solubility and reaction rate
Base (Triethylamine) 1.0 - 1.2 equivalents Neutralizes HCl, prevents side reactions
Temperature 0 °C to 25 °C Controls reaction kinetics and selectivity
Reaction Time 2 - 4 hours Ensures complete conversion
Molar Ratio (Phosphinic chloride:cyclohexenol) 1:1 to 1.1:1 Stoichiometric balance for optimal yield
Purification Method Column chromatography Removes unreacted starting materials and byproducts

Notes on Analytical Characterization

  • NMR Spectroscopy: ^1H NMR shows characteristic signals for cyclohexenyl protons and aromatic protons of diphenyl groups; ^31P NMR confirms phosphinate environment.
  • IR Spectroscopy: P=O stretching vibration around 1200-1250 cm^-1 confirms phosphinate group.
  • Mass Spectrometry: Molecular ion peak at m/z 298.3 consistent with molecular weight.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexen-1-yl diphenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphinate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Diphenylphosphine derivatives.

    Substitution: Various substituted phosphinate compounds.

Scientific Research Applications

1-Cyclohexen-1-yl diphenylphosphinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 1-Cyclohexen-1-yl diphenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs, reactivity, or applications:

Pentafluorophenyl Diphenylphosphinate (FDPP)

  • Structure : Features pentafluorophenyl groups instead of cyclohexenyl.
  • Reactivity : FDPP is a highly efficient coupling reagent in peptide synthesis due to electron-withdrawing pentafluorophenyl groups, which enhance its leaving group ability. It enables rapid amide bond formation under mild conditions .
  • Applications: Widely used in solid-phase peptide synthesis (SPPS) and macrocyclization reactions. Notably, it was employed in the total synthesis of cyclopeptide alkaloids like ziziphine N .
  • Key Difference : The electron-deficient pentafluorophenyl groups in FDPP contrast with the electron-neutral cyclohexenyl group in 1-cyclohexen-1-yl diphenylphosphinate, likely reducing the latter’s reactivity in coupling reactions.

Cyclohexyl Ethylphosphonofluoridate

  • Structure: Contains a cyclohexyl group linked to an ethylphosphonofluoridate moiety (C7H14FO2P) .
  • Reactivity: The fluorine atom and phosphonofluoridate group make it highly reactive, particularly in nucleophilic substitution reactions.
  • Key Difference: The presence of a fluorine atom and phosphonofluoridate ester distinguishes it from 1-cyclohexen-1-yl diphenylphosphinate, which lacks fluorine and has a diphenylphosphinate group. This structural variance results in divergent safety profiles and applications.

Cyclohexyl Diphenylphosphine Derivatives

  • Structure: Cyclohexylamine derivatives with diphenylphosphino groups, such as 1r,2r-2-diphenylphosphino cyclohexanamine (C18H22NP) .
  • Reactivity : These compounds are chiral ligands in asymmetric catalysis, facilitating reactions like hydrogenation and cross-coupling.
  • Applications : Used in enantioselective synthesis of pharmaceuticals.
  • Key Difference : Unlike phosphinate esters, phosphine ligands coordinate to metal centers, highlighting the functional versatility of cyclohexyl-phosphorus compounds depending on the oxidation state of phosphorus.

Data Table: Comparative Analysis

Compound Molecular Formula Key Substituents Reactivity Profile Applications Safety/Regulatory Notes
1-Cyclohexen-1-yl diphenylphosphinate (hypothetical) C18H19O2P Cyclohexenyl, diphenyl Moderate (ester hydrolysis) Organic synthesis, catalysis Limited data; likely less regulated
Pentafluorophenyl diphenylphosphinate (FDPP) C18H10F5O2P Pentafluorophenyl High (peptide coupling) Peptide synthesis Non-toxic, widely used
Cyclohexyl ethylphosphonofluoridate C7H14FO2P Cyclohexyl, fluoridate High (neurotoxic potential) Regulated substances Schedule 1A01
1r,2r-2-Diphenylphosphino cyclohexanamine C18H22NP Cyclohexylamine, phosphino Metal coordination Asymmetric catalysis Handling requires inert conditions

Research Findings and Insights

  • Steric vs.
  • Toxicity Considerations: Unlike phosphonofluoridates, diphenylphosphinate esters are less likely to exhibit acute toxicity, aligning with their absence from controlled substance schedules .
  • Synthetic Utility : While FDPP excels in peptide chemistry, 1-cyclohexen-1-yl diphenylphosphinate could find niche roles in synthesizing sterically demanding phosphorus-containing molecules or as a chiral auxiliary.

Q & A

What synthetic methodologies are commonly employed for preparing 1-cyclohexen-1-yl diphenylphosphinate, and how can reaction parameters be optimized?

Basic Research Focus
The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using prop-2-ynyl diphenylphosphinate and organic azides. Key parameters include catalyst loading (3 mol% CuSO₄·5H₂O), reductant (5 mol% sodium ascorbate), solvent system (tert-butyl alcohol/water, 4:1), and temperature (60°C for 10 min). Optimization involves iterative testing of time, solvent polarity, and catalyst-to-substrate ratios to maximize yield (63–91%) .

What spectroscopic and chromatographic techniques are recommended for characterizing 1-cyclohexen-1-yl diphenylphosphinate derivatives?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is critical for structural confirmation, particularly for verifying phosphinate ester linkages and cyclohexenyl geometry. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used for purity assessment. Reference data from NIST Chemistry WebBook can validate spectral interpretations .

How does the phosphinate group influence reaction mechanisms in catalytic processes?

Advanced Research Focus
The diphenylphosphinate moiety acts as a directing group in transition-metal catalysis, facilitating regioselective bond formation. Computational studies (e.g., density functional theory) suggest its electron-withdrawing properties stabilize intermediates in click reactions. Mechanistic insights are enhanced by kinetic isotope effects and in situ spectroscopic monitoring .

What experimental design principles apply to optimizing reaction conditions for phosphinate-based multicomponent reactions?

Advanced Research Focus
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, minimize experimental runs while identifying critical variables (e.g., temperature, stoichiometry). Statistical tools like ANOVA help resolve contradictions in yield data, particularly when scaling reactions from milligram to gram quantities .

How can computational modeling predict the reactivity of 1-cyclohexen-1-yl diphenylphosphinate in novel reaction pathways?

Advanced Research Focus
Quantum chemical calculations (e.g., transition state analysis via Gaussian software) and reaction path searches (e.g., using the Artificial Force Induced Reaction method) enable prediction of regioselectivity and side-product formation. ICReDD’s integrated computational-experimental workflows reduce trial-and-error approaches by prioritizing viable pathways .

What role does 1-cyclohexen-1-yl diphenylphosphinate play in multicomponent reactions for bioactive compound synthesis?

Advanced Research Focus
The compound serves as a phosphinylating agent in CuAAC reactions to generate triazolylmethyl phosphinate derivatives, which exhibit potential biological activity (e.g., enzyme inhibition). Optimized protocols for azide diversity (e.g., fluorinated or cyclohexyl-substituted azides) are critical for structure-activity relationship studies .

What analytical challenges arise in detecting trace impurities in phosphinate derivatives, and how are they resolved?

Basic Research Focus
Hydrolytic byproducts (e.g., diphenylphosphinic acid) and unreacted starting materials require sensitive detection via LC-MS/MS or ³¹P NMR. Solid-phase extraction (SPE) or membrane separation technologies (e.g., nanofiltration) improve purity, especially for hygroscopic intermediates .

How does the cyclohexenyl ring’s conformational flexibility impact the compound’s stability and storage?

Basic Research Focus
The cyclohexenyl group’s strain and susceptibility to oxidation necessitate storage under inert atmospheres (argon) at –20°C. Stability studies using accelerated aging tests (e.g., 40°C/75% relative humidity) assess degradation pathways, with HPLC tracking decomposition products like cyclohexenol derivatives .

What catalytic systems enhance enantioselective transformations involving 1-cyclohexen-1-yl diphenylphosphinate?

Advanced Research Focus
Chiral ligands (e.g., BINAP) paired with palladium or copper catalysts enable asymmetric allylic alkylation or phosphorylation. Recent advances in organocatalysis (e.g., thiourea-based systems) improve enantiomeric excess (ee) in phosphinate-containing products .

What safety protocols are critical when handling 1-cyclohexen-1-yl diphenylphosphinate in laboratory settings?

Basic Research Focus
As an organophosphorus compound, it requires handling in fume hoods with nitrile gloves and eye protection. Toxicity assessments (e.g., LD₅₀ in rodent models) and waste neutralization protocols (e.g., alkaline hydrolysis) mitigate risks. Airborne exposure limits are guided by OSHA standards for phosphinate esters .

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